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Cat. No.: B15591638

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a
crucial role in normal cellular processes such as embryonic development and wound healing.
[1][2] However, aberrant activation of the HGF/c-Met signaling pathway is strongly implicated in
the progression and metastasis of numerous cancers.[3][4][5] Dysregulation can occur through
various mechanisms, including c-Met gene amplification, overexpression, and mutations,
leading to uncontrolled cell growth, proliferation, survival, and invasion.[1][4][6] Consequently,
the c-Met pathway has emerged as a significant target for cancer drug development.[5][7]

Trigochinin C is a potent and selective small molecule inhibitor of c-Met kinase activity. It
functions as a Type Ib, ATP-competitive inhibitor, binding to the active conformation of the c-
Met kinase domain and preventing the phosphorylation of key tyrosine residues.[8] This
inhibition effectively blocks the downstream signaling cascades, including the RAS/MAPK and
PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[1][9] These
application notes provide an overview of the use of Trigochinin C as a tool to investigate the
MET signaling pathway and its role in cancer biology.

Mechanism of Action of Trigochinin C

Trigochinin C selectively targets the ATP-binding pocket of the c-Met tyrosine kinase domain.
By competing with ATP, it prevents the autophosphorylation of the receptor upon HGF
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stimulation, thereby inhibiting the activation of downstream signaling molecules.
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Diagram 1: Mechanism of Trigochinin C Inhibition of c-Met.

Quantitative Data Summary

The following tables summarize the inhibitory effects of Trigochinin C on cancer cell lines with

aberrant c-Met signaling.

Table 1: In Vitro IC50 Values of Trigochinin C

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15591638?utm_src=pdf-body-img
https://www.benchchem.com/product/b15591638?utm_src=pdf-body
https://www.benchchem.com/product/b15591638?utm_src=pdf-body
https://www.benchchem.com/product/b15591638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Cell Line Cancer Type c-Met Status IC50 (nM)
Hs746T Gastric Cancer Amplified 5.2

EBC-1 Lung Cancer Amplified 8.1

U-87 MG Glioblastoma Overexpressed 15.7

A549 Lung Cancer Wild-Type >1000

Table 2: Effect of Trigochinin C on c-Met Phosphorylation

Treatment (100 nM

% Inhibition of p-c-Met

Cell Line . -
Trigochinin C) (Tyrl234/1235)
Hs746T 30 min 92%
EBC-1 30 min 88%
U-87 MG 30 min 85%
A549 30 min <10%

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of Trigochinin C are

provided below.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Trigochinin

C on cancer cell proliferation.

Materials:

e Cancer cell lines (e.g., Hs746T, EBC-1, U-87 MG, A549)

o Complete growth medium (e.g., RPMI-1640 with 10% FBS)

e Trigochinin C (stock solution in DMSO)
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o 96-well plates

e MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
» Plate reader

Procedure:

o Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 pL of complete growth
medium.

 Incubate overnight at 37°C in a humidified 5% CO2 incubator.
e Prepare serial dilutions of Trigochinin C in complete growth medium.

e Remove the medium from the wells and add 100 pL of the diluted Trigochinin C or vehicle
control (DMSO) to the respective wells.

 Incubate for 72 hours at 37°C.

e Add 20 pL of MTS reagent to each well.

 Incubate for 1-4 hours at 37°C.

e Measure the absorbance at 490 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle control and determine the IC50 value
using non-linear regression analysis.

Protocol 2: Western Blot Analysis of MET Signaling
Pathway

This protocol is to assess the effect of Trigochinin C on the phosphorylation of c-Met and
downstream signaling proteins.

Materials:

e Cancer cell lines
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Complete growth medium

HGF

Trigochinin C

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Primary antibodies (e.g., anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-AKT (Ser473), anti-
AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)

HRP-conjugated secondary antibodies
Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and allow them to adhere overnight.

Serum-starve the cells for 24 hours.

Pre-treat the cells with various concentrations of Trigochinin C for 2 hours.
Stimulate the cells with HGF (50 ng/mL) for 15 minutes.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (20-30 pg) by SDS-PAGE and transfer to a PVDF
membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.
Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantify band intensities and normalize to a loading control (e.g., GAPDH).
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Diagram 2: Western Blot Experimental Workflow.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15591638?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

MET Signaling Pathway Overview

The HGF/c-Met signaling pathway activates several downstream cascades that are crucial for
cell function and are often dysregulated in cancer.
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Simplified MET Signaling Pathway
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Diagram 3: Key Downstream Pathways of c-Met Signaling.
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By utilizing Trigochinin C in these and other experimental setups, researchers can further
elucidate the intricate role of the MET signaling pathway in cancer and explore its potential as a
therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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